Cas no 2170484-59-8 (Fmoc-N-PEG24-acid)

Fmoc-N-PEG24-acid is a polyethylene glycol (PEG)-based linker featuring a 24-unit PEG spacer and an Fmoc-protected amine terminus, with a carboxylic acid group at the opposite end. This compound is widely used in bioconjugation and peptide synthesis due to its extended hydrophilic PEG chain, which enhances solubility and reduces aggregation. The Fmoc group provides orthogonality for selective deprotection in solid-phase synthesis, while the terminal acid allows for further coupling reactions. Its long PEG spacer improves biocompatibility and minimizes steric hindrance, making it suitable for applications in drug delivery, protein modification, and biomaterial development. The product offers high purity and consistent performance for precise chemical modifications.
Fmoc-N-PEG24-acid structure
Fmoc-N-PEG24-acid structure
Product name:Fmoc-N-PEG24-acid
CAS No:2170484-59-8
MF:C66H113NO28
Molecular Weight:1368.59
CID:4638958
PubChem ID:51340974

Fmoc-N-PEG24-acid 化学的及び物理的性質

名前と識別子

    • 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
    • Fmoc-n
    • Fmoc-N-amido-PEG24-acid
    • Fmoc-N-PEG24-acid
    • Fmoc-NH-PEG24-acid
    • MFCD11041159
    • W16663
    • GS-9383
    • 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72-tetracosaoxapentaheptacontan-75-oic acid
    • Fmoc-NH-PEG24-CH2CH2COOH
    • 2170484-59-8
    • Fmoc-N-amido-dPEG(R)24-acid
    • DA-59763
    • FmocNH-PEG24-CH2CH2COOH
    • alpha-Fmoc-amino-24(ethylene glycol)-omega-carboxylic acid
    • HY-130907
    • NFOMZHGRFWXDGH-UHFFFAOYSA-N
    • AKOS030213504
    • CS-0116429
    • BP-22036
    • 1-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72-TETRACOSAOXAPENTAHEPTACONTAN-75-OIC ACID
    • SCHEMBL2531873
    • 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-pentacosaoxa-4-azanonaheptacontan-79-oic acid
    • インチ: 1S/C66H113NO28/c68-65(69)9-11-71-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-72-12-10-67-66(70)95-59-64-62-7-3-1-5-60(62)61-6-2-4-8-63(61)64/h1-8,64H,9-59H2,(H,67,70)(H,68,69)
    • InChIKey: NFOMZHGRFWXDGH-UHFFFAOYSA-N
    • SMILES: O(C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)=O)CC1C2=CC=CC=C2C2=CC=CC=C12

計算された属性

  • 精确分子量: 1367.74491195g/mol
  • 同位素质量: 1367.74491195g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 28
  • 重原子数量: 95
  • 回転可能化学結合数: 78
  • 複雑さ: 1580
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1
  • トポロジー分子極性表面積: 297

Fmoc-N-PEG24-acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM340745-1g
Fmoc-N-PEG24-acid
2170484-59-8 95%+
1g
$*** 2023-03-30
Ambeed
A1006777-1g
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-pentacosaoxa-4-azanonaheptacontan-79-oic acid
2170484-59-8 97%
1g
$496.0 2025-02-27
1PlusChem
1P01FVZE-250mg
Fmoc-N-amido-PEG24-acid
2170484-59-8 95%
250mg
$555.00 2023-12-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY2299-1g
1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74-tetracosaoxa-2-azaheptaheptacontanedioate
2170484-59-8 95%
1g
¥3386.0 2024-04-22
Aaron
AR01FW7Q-1g
Fmoc-N-amido-PEG24-acid
2170484-59-8 98%
1g
$482.00 2025-02-13
Ambeed
A1006777-250mg
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-pentacosaoxa-4-azanonaheptacontan-79-oic acid
2170484-59-8 97%
250mg
$186.0 2025-02-27
Ambeed
A1006777-50mg
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-pentacosaoxa-4-azanonaheptacontan-79-oic acid
2170484-59-8 97%
50mg
$82.0 2025-02-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY2299-500mg
1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74-tetracosaoxa-2-azaheptaheptacontanedioate
2170484-59-8 95%
500mg
¥2256.0 2024-04-22
MedChemExpress
HY-130907-100mg
Fmoc-N-PEG24-acid
2170484-59-8 99.88%
100mg
¥900 2024-05-24
Key Organics Ltd
GS-9383-100MG
Fmoc-N-amido-dPEG®₂₄-acid
2170484-59-8 >95%
100mg
£275.16 2025-02-09

Fmoc-N-PEG24-acid 関連文献

Fmoc-N-PEG24-acidに関する追加情報

Introduction to Fmoc-N-PEG24-acid (CAS No. 2170484-59-8)

Fmoc-N-PEG24-acid (CAS No. 2170484-59-8) is a versatile and highly functionalized polymer derivative that has gained significant attention in the fields of chemical biology, pharmaceuticals, and materials science. This compound is characterized by its unique combination of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a poly(ethylene glycol) (PEG) chain with a carboxylic acid terminus. The Fmoc group facilitates the controlled synthesis and conjugation of biomolecules, while the PEG chain imparts solubility, biocompatibility, and reduced immunogenicity to the final product.

The Fmoc-N-PEG24-acid is particularly valuable in the development of targeted drug delivery systems, where it can be used to modify therapeutic agents to enhance their pharmacokinetic properties. The PEGylation process, which involves the attachment of PEG chains to drugs or biomolecules, has been shown to significantly improve the stability, solubility, and circulation time of these compounds in vivo. This is crucial for optimizing the therapeutic efficacy and reducing potential side effects.

Recent research has highlighted the potential of Fmoc-N-PEG24-acid in various applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that PEGylated peptides conjugated with Fmoc-N-PEG24-acid exhibited enhanced cellular uptake and reduced renal clearance compared to their non-PEGylated counterparts. This finding underscores the importance of PEGylation in improving the bioavailability and therapeutic window of peptide-based drugs.

In another study, researchers at the University of California, San Francisco, utilized Fmoc-N-PEG24-acid to develop a novel nanoparticle delivery system for cancer therapy. The PEGylated nanoparticles were designed to encapsulate chemotherapeutic agents and were shown to effectively target tumor cells while minimizing toxicity to healthy tissues. The Fmoc group was used to mask the reactive carboxylic acid terminus during synthesis, ensuring controlled conjugation and stability.

The Fmoc-N-PEG24-acid also finds applications in diagnostic imaging and biosensing. Its biocompatibility and solubility make it an ideal candidate for modifying imaging agents and biosensors to enhance their performance in biological environments. For example, a recent publication in Advanced Materials reported the use of Fmoc-N-PEG24-acid to functionalize gold nanoparticles for near-infrared (NIR) imaging. The modified nanoparticles exhibited excellent stability and sensitivity, enabling high-resolution imaging of biological tissues.

Furthermore, Fmoc-N-PEG24-acid has been explored for its potential in tissue engineering and regenerative medicine. The PEG chain's ability to promote cell adhesion and proliferation makes it suitable for creating biomimetic scaffolds that support tissue growth and repair. A study published in Biomaterials demonstrated that Fmoc-N-PEG24-acid could be used to modify hydrogels for cartilage regeneration, resulting in improved mechanical properties and enhanced cell viability.

The synthesis of Fmoc-N-PEG24-acid typically involves a multi-step process that includes the preparation of the PEG chain with a carboxylic acid terminus followed by Fmoc protection. The Fmoc group can be selectively removed under mild conditions using piperidine or other deprotecting agents, allowing for subsequent conjugation reactions with various biomolecules or functional groups. This modular approach enables researchers to tailor the properties of Fmoc-N-PEG24-acid for specific applications.

In conclusion, Fmoc-N-PEG24-acid (CAS No. 2170484-59-8) is a highly versatile compound with a wide range of applications in chemical biology, pharmaceuticals, materials science, diagnostic imaging, and regenerative medicine. Its unique combination of Fmoc protection and PEGylation offers significant advantages in terms of solubility, biocompatibility, and functional versatility. Ongoing research continues to uncover new possibilities for this compound, making it an essential tool for advancing various scientific fields.

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